molecular formula C13H13NO6 B11801658 Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate

Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate

Cat. No.: B11801658
M. Wt: 279.24 g/mol
InChI Key: WLHCSHLUNQGIKE-UHFFFAOYSA-N
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Description

Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the nitro group and the propoxy substituent in this compound enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

The synthesis of Methyl5-nitro-3-propoxybenzofuran-2-carboxylate typically involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a suitable catalyst, followed by nitration and esterification reactions . Industrial production methods may include the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and controlled atmospheres to ensure the desired product formation.

Chemical Reactions Analysis

Methyl5-nitro-3-propoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl5-nitro-3-propoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and cell death. The propoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Methyl5-nitro-3-propoxybenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

These comparisons highlight the unique combination of functional groups in Methyl5-nitro-3-propoxybenzofuran-2-carboxylate, which contributes to its distinct chemical and biological properties.

Biological Activity

Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N1O5, with a molecular weight of approximately 279.24 g/mol. The compound features a benzofuran core with a nitro group and a propoxy substituent, which contribute to its biological activity.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it was effective against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values in the low micromolar range.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest at G2/M phase
HeLa10.0Inhibition of microtubule polymerization

2. Antibacterial Properties

This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies utilizing the disk diffusion method indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity Overview

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2050 µg/mL
Escherichia coli1875 µg/mL
Bacillus subtilis2240 µg/mL

3. Antioxidant Activity

The antioxidant potential of this compound was evaluated through DPPH radical scavenging assays, showing a significant reduction in free radicals compared to control samples. This property may contribute to its protective effects against oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity : It demonstrates inhibitory effects on key enzymes involved in bacterial cell wall synthesis.
  • Radical Scavenging : The presence of the nitro group enhances its ability to neutralize free radicals.

Case Studies

Several studies have highlighted the efficacy of this compound in therapeutic applications:

  • Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .
  • Antibacterial Efficacy Against MRSA : Research conducted by Foroumadi et al. demonstrated that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .
  • Antioxidant Effects : A recent thesis highlighted the compound's ability to scavenge free radicals effectively, suggesting its use as a dietary supplement for oxidative stress management .

Properties

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

IUPAC Name

methyl 5-nitro-3-propoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H13NO6/c1-3-6-19-11-9-7-8(14(16)17)4-5-10(9)20-12(11)13(15)18-2/h4-5,7H,3,6H2,1-2H3

InChI Key

WLHCSHLUNQGIKE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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